2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
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Overview
Description
The compound “2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. The molecular weight of a similar compound is 397.428 Da .Scientific Research Applications
Structural and Properties Study
The compound shows interesting structural aspects when interacting with other chemicals. For instance, isoquinoline derivatives exhibit diverse behaviors when treated with different acids, leading to the formation of gels or crystalline solids. These structural properties are crucial for understanding the compound's potential applications in scientific research (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Derivative Formation
The synthesis processes of isoquinoline derivatives have been studied extensively. This research highlights the versatility of isoquinoline compounds in forming various derivatives, which is significant for exploring new compounds and their potential applications in various fields (Murayama, 1958).
Cyclisation and Derivative Synthesis
The compound's ability to undergo cyclisation and form various derivatives is a key area of research. This demonstrates the compound's potential as a precursor in synthesizing diverse chemical structures, which could be useful in developing new materials or drugs (King, 2007).
Analgesic, Antihypoxic, and Antimicrobial Activity
Research has explored the synthesis of certain isoquinoline derivatives and their potential analgesic, antihypoxic, and antimicrobial activities. These studies open up possibilities for the compound's use in medical research, particularly in developing new therapeutic agents (Mikhailovskii et al., 2020).
Antifungal Agents
Some derivatives of the compound have shown potential as antifungal agents. This aspect of research is particularly relevant in the development of new treatments for fungal infections, highlighting the compound's significance in pharmaceutical research (Bardiot et al., 2015).
Muscarinic Agonist Activity
The compound's derivatives have been studied for their muscarinic agonist activity. This research is important for understanding how these compounds can interact with biological systems, especially in the context of neurological functions and treatments (Pukhalskaya et al., 2010).
Anticancer Activity
Some isoquinoline derivatives have been explored for their anticancer activity. This research is crucial in the ongoing search for new and effective cancer treatments, showing the compound's potential role in oncological research (Ambros, Angerer, & Wiegrebe, 1988).
Mechanism of Action
Target of Action
CCG-29097, also known as 2-[8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in various pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Mode of Action
CCG-29097 inhibits the nuclear accumulation of MRTF-A, thereby suppressing the transcriptional regulation mediated by Rho/SRF . This inhibition disrupts Rho signaling, which is essential for various cellular functions . The S-isomer of CCG-1423, a stereoisomer of CCG-29097, has been found to exhibit higher inhibitory effects on the cellular events triggered by MRTF-A activation .
Biochemical Pathways
It is known that the compound interferes with the rho/srf-mediated transcriptional regulation . This disruption can affect various cellular functions and pathways, potentially influencing processes such as cell migration, tissue fibrosis, and atherosclerosis .
Result of Action
The inhibition of MRTF-A by CCG-29097 results in the suppression of several pathological processes. These include the migration of cancer cells, the development of tissue fibrosis, and the formation of atherosclerotic lesions . The compound’s action also leads to changes in the actin cytoskeleton and mitochondria .
Properties
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-22-17-16(18(27)23(2)19(22)28)25(10-14(20)26)15(21-17)11-24-8-7-12-5-3-4-6-13(12)9-24/h3-6H,7-11H2,1-2H3,(H2,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMVNGDUCZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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